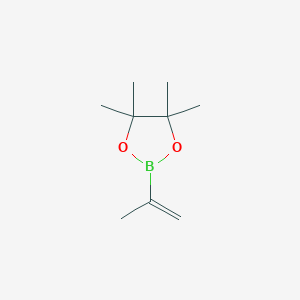

4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane

Beschreibung

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-prop-1-en-2-yl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO2/c1-7(2)10-11-8(3,4)9(5,6)12-10/h1H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSUYEJKNSMKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451202 | |

| Record name | 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126726-62-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isopropenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane, commonly known in the scientific community as isopropenylboronic acid pinacol ester, is a versatile and highly valuable reagent in modern organic synthesis. Its unique structure, featuring a reactive isopropenyl group attached to a stable pinacol boronic ester, makes it an indispensable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, applications, and handling, with a particular focus on its pivotal role in carbon-carbon bond formation.

CAS Number: 126726-62-3

This compound is particularly prized for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The stability of the pinacol ester allows for compatibility with a wide range of functional groups and reaction conditions, making it a preferred choice for late-stage functionalization in drug discovery and development.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a reagent is paramount for its effective and safe utilization in a laboratory setting. The following tables summarize the key data for 4,4,5,5-

Isopropenylboronic acid pinacol ester physical properties

An In-depth Technical Guide to Isopropenylboronic Acid Pinacol Ester for Researchers and Drug Development Professionals

Introduction

Isopropenylboronic acid pinacol ester, also known by its IUPAC name 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (CAS Number: 126726-62-3), is a versatile and indispensable organoboron reagent in modern organic synthesis.[1][2] As a stable, easily handled derivative of isopropenylboronic acid, it serves as a key building block for introducing the isopropenyl moiety into complex molecules. Its significance is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in academic and industrial settings, including the synthesis of pharmaceutical intermediates and optoelectronic materials.[2][3] This guide provides a comprehensive overview of its physical properties, synthesis, handling, and applications, grounded in established scientific principles and protocols.

Physicochemical Properties

The utility of any chemical reagent is fundamentally linked to its physical and chemical characteristics. Isopropenylboronic acid pinacol ester is typically a colorless to light yellow or brown liquid, a property that allows for easy visual inspection of its purity.[1][2] Its pinacol ester group confers significantly greater stability compared to the corresponding free boronic acid, making it less susceptible to protodeboronation and easier to store and handle under standard laboratory conditions. Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 126726-62-3 | [1][2][4] |

| Molecular Formula | C₉H₁₇BO₂ | [1][4] |

| Molecular Weight | 168.04 g/mol | [1][4] |

| Appearance | Colorless to pale yellow/brown liquid | [1][2][5] |

| Melting Point | 157-161 °C | [1][6][7] |

| Boiling Point | 47-49 °C at 9 mbar (9 hPa) | [1][6] |

| Density | 0.894 g/mL at 25 °C | [1][6] |

| Refractive Index (n20/D) | 1.4320 | [6] |

| Flash Point | 42 °C (107.6 °F) | [1][6][8] |

| Solubility | Insoluble in water; soluble in organic solvents like ketones, esters, and alcohols.[2] | [2] |

| Stability | Moisture sensitive.[1] Often stabilized with BHT (Butylated hydroxytoluene). | [1] |

| Storage Temperature | 2-8°C under a dry, inert atmosphere.[1][6] | [1][6] |

Synthesis, Stability, and Handling

Causality in Synthesis: Why Pinacol Esters?

Boronic acids are known for their propensity to undergo trimerization to form boroxines or degradation via protodeboronation. The conversion to a pinacol ester is a critical strategic choice to enhance stability. The bulky pinacol group sterically shields the boron atom, inhibiting these degradation pathways and rendering the reagent bench-stable, purifiable via chromatography, and compatible with a wider range of reaction conditions.[9]

Common Synthetic Routes

Several methods exist for the synthesis of isopropenylboronic acid pinacol ester. A prevalent and reliable method involves the reaction of a Grignard reagent with a borate ester, followed by esterification with pinacol.[2]

-

From 2-Bromopropene via Grignard Reagent : 2-Bromopropene is reacted with magnesium to form the isopropenylmagnesium bromide Grignard reagent. This is then reacted with trimethyl borate, followed by acidic workup and subsequent esterification with pinacol.[2]

-

From 2-Bromopropene via Lithium Halogen Exchange : 2-Bromopropene can be treated with metallic lithium and diisopropylaminoborane, which is then directly reacted with pinacol.[2][3]

Illustrative Synthesis Workflow

The following diagram outlines a generalized workflow for the synthesis starting from 2-bromopropene.

Caption: Generalized workflow for the synthesis of isopropenylboronic acid pinacol ester.

Experimental Protocol: Synthesis from 2-Bromopropene

This protocol is a representative example based on established organometallic procedures.[3]

-

Reaction Setup : An oven-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen) is charged with magnesium turnings and anhydrous tetrahydrofuran (THF).

-

Grignard Formation : A solution of 2-bromopropene in anhydrous THF is added dropwise to the magnesium suspension to initiate the formation of isopropenylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Borylation : The Grignard solution is cooled (e.g., to -78 °C) and a solution of trimethyl borate in THF is added slowly. The choice of a low temperature is critical to prevent side reactions and unwanted dimerizations.

-

Esterification : After the addition is complete, the reaction is allowed to warm to room temperature. Pinacol is then added to the mixture.[3]

-

Workup and Purification : The reaction is quenched, typically with an aqueous acid solution. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield the final colorless to pale yellow liquid.[2][3]

Handling and Storage

-

Incompatibilities : Keep away from strong oxidizing agents.[10]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably between 2-8 °C.[1] The compound is moisture-sensitive, and exposure to air and moisture should be minimized.[1] Storage under an inert atmosphere (Nitrogen or Argon) is recommended.

-

Personal Protective Equipment (PPE) : Always handle in a well-ventilated area or fume hood. Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of isopropenylboronic acid pinacol ester is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2] This reaction facilitates the formation of a C(sp²)-C(sp²) bond between the isopropenyl group and an aryl, heteroaryl, or vinyl halide/triflate.

Mechanistic Rationale

The Suzuki-Miyaura reaction is a robust and highly functional-group-tolerant method for C-C bond formation. The pinacol ester provides a stable source of the isopropenyl nucleophile that, upon activation by a base, participates in the catalytic cycle.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl/vinyl-halide (R-X) bond to form a Pd(II) complex.

-

Transmetalation : The isopropenyl group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic ester.

-

Reductive Elimination : The two organic fragments (R and isopropenyl) are eliminated from the palladium center, forming the final C-C bond and regenerating the Pd(0) catalyst.

This reagent is particularly valuable for synthesizing inhibitors of enzymes like phosphodiesterase 2, which are targets for treating central nervous system disorders.[2] Beyond Suzuki coupling, it is also used in reactions such as inverse-electron-demand Diels-Alder, Simmons-Smith cyclopropanation, and Grubbs cross-metathesis.[3]

Safety and Toxicological Profile

Isopropenylboronic acid pinacol ester is classified as a hazardous substance and requires careful handling.

-

Physical Hazards : It is a flammable liquid and vapor (H226).[6] Keep away from heat, sparks, open flames, and hot surfaces.[6]

-

Health Hazards :

-

First Aid :

-

Skin Contact : Immediately wash off with plenty of water. If irritation persists, seek medical attention.[1]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a specialist.[1]

-

Inhalation : Move the person to fresh air. Call a physician if symptoms persist.[1]

-

It is important to note that the chemical, physical, and toxicological properties have not been thoroughly investigated, warranting a cautious approach during handling.[1]

Conclusion

Isopropenylboronic acid pinacol ester is a high-value reagent for drug development professionals and synthetic chemists. Its enhanced stability over the free boronic acid, coupled with its reliable reactivity in Suzuki-Miyaura cross-coupling, makes it an excellent choice for the strategic introduction of the isopropenyl functional group. A thorough understanding of its physical properties, handling requirements, and reaction mechanisms is essential for its safe and effective application in the synthesis of novel chemical entities.

References

- Vertex AI Search. (2024-03-31). Isopropylboronic acid pinacol ester - SAFETY DATA SHEET.

- ChemicalBook. (2025-07-26). Isopropenylboronic acid pinacol ester - Safety Data Sheet.

- Handom Chem. (2024-07-14). Isopropenylboronic acid pinacol ester used to synthesize pyrimidine ketone amide phosphodiesterase 2 inhibitors.

- Sigma-Aldrich. Isopropenylboronic acid pinacol ester contains BHT as stabilizer, 94.5%.

- ChemicalBook. (2025-07-24). Isopropenylboronic acid pinacol ester Chemical Properties,Uses,Production.

- Santa Cruz Biotechnology. Isopropenylboronic acid pinacol ester.

- Sigma-Aldrich. (2025-08-08). SAFETY DATA SHEET.

- iChemical. Isopropenylboronic acid pinacol ester, CAS No. 126726-62-3.

- Chemsrc. (2025-08-23). isopropenylboronic acid pinacol ester | CAS#:126726-62-3.

- Sigma-Aldrich. Isopropenylboronic acid pinacol ester Yes phenothiazine stabilizer, 95 126726-62-3 - Safety Information.

- SynQuest Labs. Isopropenylboronic acid, pinacol ester - SAFETY DATA SHEET.

- Organic Chemistry Portal. Miyaura Borylation Reaction.

- CymitQuimica. Isopropenylboronic acid, pinacol ester.

- Sigma-Aldrich. Isopropenylboronic acid pinacol ester Yes phenothiazine stabilizer, 95 126726-62-3.

Sources

- 1. Isopropenylboronic acid pinacol ester - Safety Data Sheet [chemicalbook.com]

- 2. Isopropenylboronic acid pinacol ester used to synthesize pyrimidine ketone amide phosphodiesterase 2 inhibitors [handom-chem.com]

- 3. Isopropenylboronic acid pinacol ester | 126726-62-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Isopropenylboronic acid, pinacol ester | CymitQuimica [cymitquimica.com]

- 6. Isopropenylboronic acid pinacol ester, CAS No. 126726-62-3 - iChemical [ichemical.com]

- 7. isopropenylboronic acid pinacol ester | CAS#:126726-62-3 | Chemsrc [chemsrc.com]

- 8. Isopropenylboronic acid pinacol ester Yes phenothiazine stabilizer, 95 126726-62-3 [sigmaaldrich.com]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. synquestlabs.com [synquestlabs.com]

A Technical Guide to 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane: Properties, Synthesis, and Applications in Modern Organic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane, commonly known as isopropenylboronic acid pinacol ester, is a versatile and indispensable organoboron reagent in modern synthetic chemistry. With a molecular weight of 168.04 g/mol , this compound serves as a critical building block for the introduction of the isopropenyl moiety into complex molecular architectures.[1][2][3] Its stability, ease of handling compared to the corresponding boronic acid, and high reactivity in palladium-catalyzed cross-coupling reactions have cemented its role in both academic research and industrial applications, particularly in the synthesis of pharmaceutical intermediates and advanced materials.[4][5] This guide provides an in-depth analysis of its core properties, synthesis methodologies, mechanistic role in the Suzuki-Miyaura coupling, and practical applications in drug development, complete with detailed experimental protocols.

Core Molecular Profile and Physicochemical Properties

The utility of any chemical reagent begins with a fundamental understanding of its physical and chemical properties. The molecular weight is a cornerstone of this profile, dictating stoichiometry in reaction planning and influencing physical characteristics such as boiling point and density.

| Property | Value | Source |

| Molecular Weight | 168.04 g/mol | [1][2][3][6] |

| Molecular Formula | C₉H₁₇BO₂ | [1][3][6] |

| IUPAC Name | This compound | [1] |

| Common Synonyms | Isopropenylboronic acid pinacol ester, IPBC | [4][5][6] |

| CAS Number | 126726-62-3 | [4][5][6] |

| Appearance | Colorless to light yellow liquid | [4] |

| Solubility | Insoluble in water; soluble in various organic solvents (ketones, esters, alcohols) | [4] |

Synthesis of Isopropenylboronic Acid Pinacol Ester

The reliable synthesis of isopropenylboronic acid pinacol ester is crucial for its widespread application. Several methods have been established, with a common and effective route proceeding from 2-bromopropene. The choice of this precursor is strategic due to its commercial availability and the reactivity of the vinyl bromide moiety.

One robust synthetic pathway involves the formation of a Grignard reagent from 2-bromopropylene, which then reacts with a boron source like trimethyl borate, followed by esterification with pinacol.[4] An alternative, detailed procedure avoids the direct preparation of a potentially unstable Grignard reagent.[5]

Workflow for Synthesis via Lithium Halogen Exchange

Caption: General workflow for the synthesis of isopropenylboronic acid pinacol ester.

Detailed Experimental Protocol: Synthesis from 2-Bromopropene

This protocol is adapted from established synthetic procedures.[5] The rationale behind using a lithium-based reaction is to achieve a more controlled formation of the carbon-boron bond compared to some Grignard preparations.

-

Reaction Setup: Under an inert nitrogen atmosphere, a solution of 2-bromopropene (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a multi-neck flask equipped with a thermometer and an addition funnel.

-

Reagent Preparation: In a separate flask, a mixture of bis(diisopropylamino)boron chloride (1.0 eq) and lithium metal (2.0 eq) in THF is prepared.

-

Initial Reaction: The mixture from step 2 is slowly added dropwise to the 2-bromopropene solution while maintaining the temperature between -10 °C and 0 °C. This controlled addition is critical to manage the exothermic reaction and prevent side products.

-

Warming and Equilibration: After the addition is complete, the reaction is held at 0 °C for 1 hour, then allowed to warm to 25 °C and stirred for an additional 5 hours to ensure complete formation of the intermediate.

-

Esterification: Pinacol (1.1 eq) and a stabilizer such as 2,6-di-tert-butyl-4-methylphenol (BHT) are added. The mixture is heated to reflux. The pinacol displaces the diisopropylamine groups to form the stable five-membered dioxaborolane ring.

-

Workup and Purification: Upon cooling, the reaction is quenched and worked up. The final product is purified by vacuum distillation to yield a colorless, transparent liquid.[5] The addition of a stabilizer is crucial for long-term storage, preventing polymerization or degradation of the isopropenyl group.[5]

The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview

Isopropenylboronic acid pinacol ester is a premier reagent for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[7] Its utility lies in the ability to couple an sp²-hybridized vinyl carbon with an sp² or sp³ carbon of an organic halide or triflate.[8]

The reaction proceeds via a catalytic cycle involving a palladium catalyst.[7][8] The pinacol ester offers superior stability and handling compared to the free boronic acid, while still exhibiting excellent reactivity after activation.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The mechanism consists of three primary steps[8]:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium center. A base is required to activate the boronate ester, forming a more nucleophilic "ate" complex, which facilitates the transfer of the isopropenyl group to the palladium, displacing the halide.[9]

-

Reductive Elimination: The two organic groups (R¹ and isopropenyl) on the Pd(II) center couple and are eliminated from the complex, forming the final C-C bond and regenerating the active Pd(0) catalyst.[8]

Application in Drug Discovery and Development

The isopropenyl group is a valuable structural motif in medicinal chemistry. It can serve as a bioisostere for other groups, improve binding affinity, or act as a synthetic handle for further functionalization. Isopropenylboronic acid pinacol ester provides a direct and efficient method for incorporating this group into drug candidates.

A notable application is in the synthesis of pyrimidine ketone amide phosphodiesterase 2 (PDE2) inhibitors, which are being investigated for the treatment of central nervous system disorders.[4] The unique structure of the isopropenyl group makes this reagent an indispensable raw material for creating complex, biologically active molecules.[4] Its use extends to the preparation of various kinase and enzyme inhibitors, where precise structural modifications are key to therapeutic efficacy.[5]

Experimental Protocol: A Model Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl bromide with isopropenylboronic acid pinacol ester.

Workflow for a Typical Suzuki-Miyaura Coupling Experiment

Caption: A standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology

-

Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), isopropenylboronic acid pinacol ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₃PO₄ (3.0 eq).[10] The use of excess boronate ester ensures complete consumption of the often more valuable aryl halide.

-

Solvent Addition: Add a degassed solvent, such as dioxane or a toluene/water mixture, via cannula under an inert atmosphere.[10][11] Degassing is critical as oxygen can deactivate the palladium catalyst.

-

Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature and quench by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

Handling, Storage, and Safety

Proper handling and storage are paramount for ensuring the reagent's integrity and user safety.

| Hazard Statement | Description | GHS Classification |

| H226 | Flammable liquid and vapor | Flammable liquids, Category 3 |

| H315 | Causes skin irritation | Skin corrosion/irritation, Category 2 |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation, Category 2 |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure, Category 3 |

Data sourced from PubChem.[1]

Storage Conditions: Store in a tightly sealed, unopened container filled with nitrogen at a temperature ≤ 30°C.[4] It should be protected from heat, light, and oxygen to prevent degradation and polymerization.[4]

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a powerful tool that enables complex molecular construction. Its stability, predictable reactivity, and central role in one of chemistry's most powerful C-C bond-forming reactions make it an essential reagent for professionals in drug discovery, materials science, and organic synthesis. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is key to leveraging its full potential in the laboratory.

References

- handom-chem.com. (2024, July 14). Isopropenylboronic acid pinacol ester used to synthesize pyrimidine ketone amide phosphodiesterase 2 inhibitors.

- ChemicalBook. (2025, July 24). Isopropenylboronic acid pinacol ester | 126726-62-3.

- PubChem. This compound.

- ChemScene. This compound,98% (stabilized with TBC).

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- MilliporeSigma. Isopropenylboronic acid pinacol ester Yes phenothiazine stabilizer, 95.

- PubChem. 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane.

- Organic Chemistry Portal. Suzuki Coupling.

- ACS Publications. (2019, October 11). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- National Institutes of Health. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates.

- Santa Cruz Biotechnology. Isopropenylboronic acid pinacol ester | CAS 126726-62-3.

Sources

- 1. This compound | C9H17BO2 | CID 10997426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isopropenylboronic acid pinacol ester Yes phenothiazine stabilizer, 95 126726-62-3 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Isopropenylboronic acid pinacol ester used to synthesize pyrimidine ketone amide phosphodiesterase 2 inhibitors [handom-chem.com]

- 5. Isopropenylboronic acid pinacol ester | 126726-62-3 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Synthesis of Isopropenylboronic Acid Pinacol Ester via Miyaura Borylation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenylboronic acid pinacol ester is a cornerstone building block in modern organic synthesis, prized for its versatility in carbon-carbon bond formation, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Its unique structure is integral to the synthesis of complex molecular architectures found in pharmaceuticals and advanced materials.[1][2] This guide provides an in-depth technical exploration of its synthesis from 2-bromopropene, with a primary focus on the palladium-catalyzed Miyaura borylation. We will dissect the reaction mechanism, provide a field-proven experimental protocol, and discuss critical parameters that ensure a successful and reproducible outcome. This document is designed not merely as a set of instructions, but as a comprehensive resource that explains the causality behind each experimental choice, empowering researchers to troubleshoot and adapt the methodology for their specific needs.

Strategic Importance and Synthetic Overview

The isopropenyl moiety is a valuable structural motif in medicinal chemistry, often incorporated to enhance binding affinity, modulate metabolic stability, or serve as a synthetic handle for further functionalization. Isopropenylboronic acid pinacol ester is the premier reagent for introducing this group, finding application in the synthesis of targets ranging from phosphodiesterase 2 inhibitors for central nervous system disorders to various kinase inhibitors.[1][2][3][4]

While several synthetic routes from 2-bromopropene exist, including the use of Grignard reagents, the Miyaura borylation has emerged as the method of choice for many chemists.[1][5] This preference is rooted in the reaction's remarkable functional group tolerance and its milder conditions compared to the highly reactive organometallic intermediates of a Grignard pathway.[6][7] The Miyaura borylation involves the palladium-catalyzed cross-coupling of a vinyl halide with a diboron reagent, offering a direct and efficient route to the desired boronate ester.[6][8]

The Miyaura Borylation: Mechanism and Rationale

The success of a Miyaura borylation hinges on the careful orchestration of several key components, each with a specific role in the catalytic cycle. Understanding these roles is paramount for optimization and troubleshooting.

Core Components and Their Functions

| Component | Example | Role & Rationale |

| Vinyl Halide | 2-Bromopropene | The electrophilic partner. Bromides offer a good balance of reactivity and stability. Iodides are more reactive but costlier, while chlorides can be too inert.[9] |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | A stable, crystalline solid that is easy to handle. It serves as the source of the pinacolboryl moiety. Its stability contrasts with more reactive boron sources like pinacolborane (HBPin).[7][10] |

| Catalyst Precursor | PdCl₂(dppf) | Provides the active Pd(0) species. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle. |

| Base | Potassium Acetate (KOAc) | A weak base is critical. Its primary role is to activate the B₂pin₂ reagent, likely forming an 'ate' complex that facilitates the transfer of the boryl group to palladium during transmetalation.[6][7] Stronger bases can promote a competing Suzuki coupling of the newly formed product with the starting halide, reducing the yield.[7] |

| Solvent | 1,4-Dioxane / DMSO | Anhydrous, polar aprotic solvents are typically used to dissolve the reagents and facilitate the reaction at elevated temperatures.[6][11] |

The Catalytic Cycle

The generally accepted mechanism for the Miyaura borylation proceeds through three fundamental stages: oxidative addition, transmetalation, and reductive elimination.[6][9] The interplay of these steps regenerates the active catalyst, allowing for high product turnover with substoichiometric amounts of palladium.

Caption: Step-by-step experimental workflow for synthesis and purification.

Step-by-Step Methodology

Reagents & Equipment:

-

Oven-dried 250 mL three-neck round-bottom flask with a reflux condenser and magnetic stir bar.

-

Argon or Nitrogen gas inlet.

-

2-Bromopropene (1.0 eq).

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 eq).

-

Palladium(II) dichloride-[1,1'-bis(diphenylphosphino)ferrocene] (PdCl₂(dppf)) (0.03 eq).

-

Potassium Acetate (KOAc), anhydrous powder (3.0 eq).

-

1,4-Dioxane, anhydrous (<50 ppm H₂O).

-

Ethyl acetate (EtOAc), Celite, deionized water, brine.

Procedure:

-

Inert Atmosphere Setup : Assemble the glassware and flame-dry under vacuum. Allow it to cool to room temperature under a positive pressure of argon.

-

Reagent Addition : To the flask, add potassium acetate, bis(pinacolato)diboron, and PdCl₂(dppf). The solids should be handled quickly to minimize air exposure.

-

Solvent and Substrate : Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane via cannula or syringe, followed by 2-bromopropene.

-

Reaction Execution : Immerse the flask in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black.

-

Monitoring : Monitor the reaction progress by taking small aliquots and analyzing via GC-MS or TLC (staining with potassium permanganate). The reaction is typically complete within 8-12 hours.

-

Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

-

Extraction : Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as an oil.

Purification: A Critical Challenge

Boronic esters are susceptible to hydrolysis and can be challenging to purify via standard silica gel chromatography due to their Lewis acidic nature, which leads to strong adsorption and decomposition on the column. [12][13][14] Recommended Method: Boric Acid-Treated Silica Gel

This technique passivates the Lewis acidic sites on the silica surface, preventing product degradation. [12]

-

Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Add a 1% w/w solution of boric acid in methanol and stir. Remove the solvent in vacuo to obtain a free-flowing powder.

-

Chromatography : Pack a column with the treated silica. Elute the crude product using a gradient of ethyl acetate in hexanes. The product is UV-inactive, so fractions must be monitored by TLC and staining.

-

Final Product : Combine the pure fractions and remove the solvent under reduced pressure. The final product should be a colorless to light yellow liquid. [1][2]Store under an inert atmosphere at 2-8°C to prevent degradation. [15]

Troubleshooting and Final Considerations

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Wet solvent or reagents.3. Insufficient base. | 1. Ensure a robust inert atmosphere throughout.2. Use freshly opened anhydrous solvents.3. Use anhydrous, finely powdered KOAc. |

| Product Decomposition during Purification | 1. Hydrolysis on standard silica gel.2. Prolonged exposure to air/moisture. | 1. Use boric acid-treated or base-deactivated silica gel.<[12][13]br>2. Perform work-up and purification promptly. |

| Formation of Side Products (e.g., Homocoupling) | 1. Base is too strong or reaction temperature is too high. | 1. Strictly use a weak base like KOAc. Avoid strong bases like hydroxides or alkoxides. [7] |

References

-

Isopropenylboronic acid pinacol ester used to synthesize pyrimidine ketone amide phosphodiesterase 2 inhibitors. Handom-Chem.[Link]

-

Isopropenylboronic Acid Pinacol Ester - Application: Pharmaceutical. Tradeindia.[Link]

-

Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, ACS Publications.[Link]

-

Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. PMC, NIH.[Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

-

Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. ResearchGate.[Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal.[Link]

-

boronic esters. Organic Syntheses Procedure.[Link]

-

A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.[Link]

-

Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PubMed Central, NIH.[Link]

-

Miyaura borylation. Wikipedia.[Link]

-

Facile and economical Miyaura borylation and one-pot Suzuki–Miyaura cross-coupling reaction. ResearchGate.[Link]

- Removal of boronic acid protecting groups by transesterification.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.[Link]

-

Trouble purifying my boronate ester compound. Reddit r/Chempros.[Link]

-

Purification of alkyl Bpin/other alkyl boronic esters. Reddit r/Chempros.[Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org.[Link]

Sources

- 1. Isopropenylboronic acid pinacol ester used to synthesize pyrimidine ketone amide phosphodiesterase 2 inhibitors [handom-chem.com]

- 2. Isopropenylboronic Acid Pinacol Ester - Application: Pharmaceutical - Application: Pharmaceutical at Best Price in Dalian | Dalian Handom Chemicals Co.,ltd. [tradeindia.com]

- 3. Isopropenylboronic acid pinacol ester manufacturers and suppliers in india [chemicalbook.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 5. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. reddit.com [reddit.com]

- 15. イソプロペニルボロン酸ピナコールエステル contains BHT as stabilizer, 94.5% | Sigma-Aldrich [sigmaaldrich.com]

A Senior Application Scientist's Guide to the ¹H NMR Spectroscopic Analysis of 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane

Abstract

This technical guide provides an in-depth analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane, a pivotal organoboron reagent commonly known as Isopropenylboronic acid pinacol ester (CAS 126726-62-3).[1] As a fundamental building block in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, its structural integrity and purity are paramount.[2] This document, intended for researchers and drug development professionals, moves beyond a simple data report to explain the causal relationships between the molecule's structure and its spectral features. We will dissect the origins of chemical shifts, multiplicities, and coupling constants, provide a field-proven experimental protocol for data acquisition, and present the information in a clear, structured format to serve as a definitive reference.

Foundational Principles: Molecular Structure and Proton Environments

The utility of ¹H NMR spectroscopy lies in its ability to probe the distinct chemical environments of protons within a molecule. In the case of Isopropenylboronic acid pinacol ester, the structure presents three unique sets of protons, each providing a diagnostic signal in the spectrum. Understanding these environments is the first step to a comprehensive spectral interpretation.

-

Isopropenyl Moiety: This functional group contains two distinct proton environments:

-

Vinylic Protons (Hₐ): Two geminal protons directly attached to the sp²-hybridized carbon of the double bond. Due to their proximity to the electron-withdrawing boronate ester, they are significantly deshielded and appear in the downfield region of the spectrum.

-

Methyl Protons (Hₑ): Three protons of the methyl group attached to the other sp² carbon of the double bond.

-

-

Pinacol Ester Moiety:

-

Methyl Protons (Hₚ): Twelve protons belonging to the four equivalent methyl groups of the pinacol protecting group. These protons are in a saturated, sterically hindered environment.

-

The analysis that follows will correlate each of these proton sets to their specific signals in the ¹H NMR spectrum, focusing on the underlying physical phenomena that dictate their appearance.

In-Depth Spectral Analysis: From Signal to Structure

The ¹H NMR spectrum of this compound is characterized by three primary signal regions. The data presented here is referenced from validated spectroscopic information reported in the literature for the compound with CAS number 126726-62-3.[3]

The Pinacol Protons (Hₚ): A Signature of Stability

The most upfield and intense signal in the spectrum corresponds to the twelve protons of the pinacol group.

-

Chemical Shift (δ): ~1.27 ppm. These protons are located on sp³-hybridized carbons, far from the deshielding influence of the vinyl group and the boron atom. Their chemical shift is typical for methyl groups in a pinacolato boronic ester.[3]

-

Multiplicity: Singlet. The four methyl groups are chemically equivalent due to free rotation around the C-C and C-O single bonds of the dioxaborolane ring. This magnetic equivalence means they do not split each other, resulting in a single, sharp peak.

-

Integration: 12H. The area under this peak is proportional to the twelve protons it represents, serving as a crucial reference for integrating the other signals in the spectrum.

The Vinylic Methyl Protons (Hₑ): The Nuances of Allylic Coupling

The protons of the methyl group attached to the double bond provide a distinct signal that reveals subtle through-bond interactions.

-

Chemical Shift (δ): ~1.82 ppm. Being attached to an sp² carbon, these protons are more deshielded than typical aliphatic methyl groups, shifting them downfield.

-

Multiplicity: Triplet (or narrow multiplet). This signal is reported as a triplet with a coupling constant (J) of approximately 1.5 Hz.[3] This splitting pattern is the result of four-bond allylic coupling (⁴J) to the two geminal vinylic protons (Hₐ). According to the n+1 rule, being coupled to two equivalent or near-equivalent protons (n=2) results in a triplet (n+1=3). The small J value of 1.5 Hz is characteristic of this type of long-range coupling.

-

Integration: 3H. The signal integrates to three protons, consistent with a single methyl group.

The Vinylic Geminal Protons (Hₐ): A Deshielded and Complex System

The most downfield signals are from the two protons on the terminal carbon of the alkene. Their position and complexity are highly diagnostic.

-

Chemical Shift (δ): ~5.63-5.76 ppm. These protons are directly attached to the double bond and are significantly deshielded by the anisotropic effect of the C=C bond and the electron-withdrawing nature of the adjacent boron atom. This downfield shift is characteristic of protons on a carbon atom bonded to boron.

-

Multiplicity: Multiplet. The two geminal protons are chemically non-equivalent. They split each other via two-bond geminal coupling (²J) and are also split by the three vinylic methyl protons via four-bond allylic coupling (⁴J). The combination of these small couplings results in a complex multiplet rather than a simple pattern.[3]

-

Integration: 2H. The total area of this multiplet corresponds to two protons.

Quantitative Data Summary

The expected ¹H NMR spectral data, acquired in Chloroform-d (CDCl₃) on a 400 MHz spectrometer, is summarized below.[3]

| Proton Assignment | Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pinacol Methyl | Hₚ | 1.27 | Singlet | - | 12H |

| Vinylic Methyl | Hₑ | 1.82 | Triplet | ⁴J = 1.5 | 3H |

| Vinylic Geminal | Hₐ | 5.63 - 5.76 | Multiplet | - | 2H |

Visualization of Molecular Connectivity

The following diagram illustrates the key proton environments and the through-bond coupling interactions that define the ¹H NMR spectrum.

Caption: Key ¹H-¹H coupling interactions within the target molecule.

Self-Validating Experimental Protocol

To ensure the acquisition of high-fidelity, reproducible ¹H NMR data, the following protocol is recommended. Adherence to these steps provides a self-validating system by minimizing common sources of spectral artifacts.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.[4]

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[5]

-

Ensure complete dissolution. Gentle vortexing may be applied. The solution must be clear and transparent.[6]

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution.[7]

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Instrumental Setup & Acquisition (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Locking: Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal sensitivity.

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity. A well-shimmed sample is critical for resolving the fine splitting patterns of the vinylic protons.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for high-concentration samples.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): ~3-4 seconds.

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier Transform to the FID.

-

Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and annotate the peak chemical shifts.

-

Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow from sample receipt to final structural confirmation.

Caption: Standard workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a distinct and unambiguous fingerprint for its structural verification. The three key signal regions—the sharp singlet at ~1.27 ppm (12H), the triplet from allylic coupling at ~1.82 ppm (3H), and the downfield multiplet at ~5.70 ppm (2H)—are all diagnostic. By understanding the causal chemical principles behind this spectrum, researchers can confidently assess the identity, purity, and stability of this essential synthetic building block, ensuring the integrity of subsequent chemical transformations.

References

-

Organic Syntheses. (n.d.). Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron Ate Complexes. Organic Syntheses. Retrieved from [Link]

-

Wang, L., et al. (n.d.). Visible-light-mediated dehalogenative Borylation of inactivated aryl and alkyl halides with a palladium complex - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Zuo, Z., et al. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. JEOL. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. UCL Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

-

ALWSCI. (2024). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR analysis of the reaction mixtures of boronic esters. Retrieved from [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2022). A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane. PubChem Compound Database. Retrieved from [Link]

-

Abraham, R. J., & Reid, M. (2012). ¹H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772-785. Retrieved from [Link]

-

SLS Ireland. (n.d.). Isopropenylboronic acid pinacol ester, contains phenothiazine as stabilizer, 95%. Retrieved from [Link]

Sources

- 1. This compound | C9H17BO2 | CID 10997426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 异丙烯基硼酸频哪醇酯 contains BHT as stabilizer, 94.5% | Sigma-Aldrich [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. sites.bu.edu [sites.bu.edu]

Isopropenylboronic acid pinacol ester stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Isopropenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenylboronic acid pinacol ester is a pivotal reagent in modern synthetic chemistry, prized for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in constructing complex molecular architectures, particularly in pharmaceutical and materials science, is well-established. However, the efficacy and reproducibility of reactions employing this reagent are intrinsically linked to its stability and proper handling. This guide provides a comprehensive overview of the stability profile of isopropenylboronic acid pinacol ester, detailing the primary degradation pathways and offering evidence-based protocols for its optimal storage and handling to ensure its integrity and performance in sensitive applications.

Introduction: The Synthetic Utility and Inherent Sensitivities of Isopropenylboronic Acid Pinacol Ester

Isopropenylboronic acid pinacol ester, a member of the versatile class of boronic esters, serves as a stable and effective precursor to the corresponding boronic acid. The pinacol ester group enhances the stability of the boronic acid, making it less susceptible to dehydration-induced trimerization to form boroxines and facilitating its purification and handling.[2][3] This has made it a preferred building block for introducing the isopropenyl moiety in the synthesis of complex organic molecules.[1]

Despite these advantages, the C-B bond and the ester linkage present inherent vulnerabilities. The primary stability concerns for isopropenylboronic acid pinacol ester, and boronic esters in general, are susceptibility to hydrolysis and potential for oxidative degradation and protodeboronation.[4][5][6] Understanding these degradation pathways is paramount for any researcher utilizing this compound to ensure the reliability of their synthetic outcomes.

Chemical Stability and Degradation Pathways

The integrity of isopropenylboronic acid pinacol ester is primarily challenged by two chemical processes: hydrolysis and oxidation. The presence of the vinyl group also introduces the possibility of protodeboronation under certain conditions.

Hydrolytic Instability: The Reversible Nature of the Ester

The most significant and commonly encountered degradation pathway for pinacol boronic esters is hydrolysis.[4][7] The formation of the pinacol ester from the boronic acid and pinacol is an equilibrium process. In the presence of water or other protic solvents like alcohols, this equilibrium can shift, leading to the hydrolysis of the ester back to the parent isopropenylboronic acid and pinacol.[4][8]

This hydrolytic degradation is a critical consideration, particularly in analytical procedures like reversed-phase HPLC, where the aqueous mobile phases can cause on-column hydrolysis, leading to inaccurate analyses.[7][9] For synthetic applications, the presence of moisture in solvents or reagents can lead to the formation of the free boronic acid, which may have different reactivity and solubility profiles.

Diagram: Hydrolytic Degradation Pathway

Caption: A systematic approach to evaluating compound stability.

Conclusion

The chemical integrity of isopropenylboronic acid pinacol ester is critical for its successful application in organic synthesis. While it offers greater stability compared to its corresponding boronic acid, it is susceptible to hydrolysis and, to a lesser extent, oxidative degradation. By understanding these vulnerabilities and implementing rigorous storage and handling protocols—specifically, maintaining a dry, cool, and inert environment—researchers can ensure the reagent's quality and achieve reliable and reproducible experimental outcomes. The use of stabilizers in commercial preparations further enhances its shelf-life, but does not replace the need for careful laboratory practice.

References

-

ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

-

ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Retrieved from [Link]

-

Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Retrieved from [Link]

-

Taylor & Francis Online. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Retrieved from [Link]

-

Chemsrc. (2025). isopropenylboronic acid pinacol ester. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

-

SLS Ireland. (n.d.). Isopropenylboronic acid pinacol ester, contains phenothiazine as stabilizer, 95%. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

-

ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

-

Reddit. (2020). Boronic acid pinacol ester deprotection. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. Retrieved from [Link]

-

National Institutes of Health. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

-

ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

A Technical Guide to the Safe Handling and Application of Isopropenylboronic Acid Pinacol Ester

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols, handling procedures, and chemical properties of isopropenylboronic acid pinacol ester (CAS No. 126726-62-3). As a key reagent in modern synthetic chemistry, particularly for carbon-carbon bond formation, a comprehensive understanding of its characteristics is paramount for ensuring laboratory safety and experimental success.

Section 1: Compound Profile & Physicochemical Properties

Isopropenylboronic acid pinacol ester is an organoboron compound widely utilized as a stable and effective precursor in palladium-catalyzed cross-coupling reactions.[1] The pinacol ester group serves as a protecting group for the boronic acid moiety, enhancing its stability compared to the free acid and facilitating purification and handling.[2] However, this stability does not negate its inherent hazards.

Table 1: Physicochemical Data for Isopropenylboronic Acid Pinacol Ester

| Property | Value | Source(s) |

| CAS Number | 126726-62-3 | [3][4] |

| Molecular Formula | C₉H₁₇BO₂ | [4] |

| Molecular Weight | 168.04 g/mol | [4][5] |

| Appearance | Colorless to brown liquid | [4] |

| Density | ~0.894 g/mL at 25 °C | [6] |

| Boiling Point | 47-49 °C at 9 mbar | [6] |

| Flash Point | 42 °C (107.6 °F) | |

| Storage Temperature | 2-8 °C | [6] |

| Synonyms | 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane | [4][5][7] |

Section 2: Hazard Identification and Risk Assessment

Proper risk assessment begins with a clear understanding of the potential hazards. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements.

GHS Hazard Classification:

-

Flammable liquids (Category 3): H226 - Flammable liquid and vapor.[3][5]

-

Skin irritation (Category 2): H315 - Causes skin irritation.[3][5]

-

Skin sensitization (Category 1): H317 - May cause an allergic skin reaction.[3][8]

-

Serious eye irritation (Category 2A): H319 - Causes serious eye irritation.[3][5]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.[3][4][8]

-

Specific target organ toxicity — repeated exposure (Category 2): H373 - May cause damage to organs through prolonged or repeated exposure.[3][8]

-

Hazardous to the aquatic environment, long-term hazard (Category 3): H412 - Harmful to aquatic life with long lasting effects.[3]

Causality of Hazards: The flammability is due to its relatively low flash point, meaning it can form an ignitable mixture with air at moderately elevated temperatures.[3] Skin and eye irritation are common for organoboron compounds, and the potential for sensitization necessitates vigilant prevention of skin contact.[3][4] The ester's volatility contributes to the risk of respiratory irritation if handled outside of a controlled environment.[4]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining engineering controls and PPE, is essential for mitigating the risks associated with this reagent.

Engineering Controls: All handling of isopropenylboronic acid pinacol ester must be conducted in a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure to its vapors and to contain any potential spills.[9] Ensure the fume hood has adequate airflow and is not cluttered, which could impede its function. For transfers of pyrophoric or highly air-sensitive reagents, which may be used in conjunction with boronic esters, an inert atmosphere glove box is required.[10]

Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye & Face | Chemical splash goggles (conforming to EN166 or ANSI Z87.1) and a full-face shield. | Protects against splashes of the liquid, which can cause serious eye irritation.[3][11] A face shield provides an additional layer of protection for the entire face. |

| Hand | Chemical-resistant nitrile gloves. | Prevents skin contact, which can cause irritation and allergic sensitization.[3] Contaminated gloves should be removed and disposed of properly. |

| Body | Flame-resistant lab coat worn over non-synthetic clothing (e.g., 100% cotton). | Provides protection against splashes and minimizes injury in case of a fire, as synthetic fabrics can melt and adhere to skin. |

| Respiratory | Not required if work is performed within a certified fume hood. For emergencies or spill cleanup where vapor concentrations are unknown, a NIOSH/MSHA approved respirator with an appropriate filter (e.g., acid gas/organic vapor) is necessary.[11] | The fume hood provides primary respiratory protection. Emergency situations may require a higher level of protection. |

Section 4: Storage and Handling Protocols

Storage: Proper storage is critical to maintaining the reagent's integrity and ensuring safety.

-

Temperature: Store in a refrigerator at 2-8°C.[6] Use of an explosion-proof or flammable-rated refrigerator is mandatory due to the compound's flash point.

-

Atmosphere: This reagent can be moisture-sensitive. Store the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[12]

-

Container: Keep in the original, tightly sealed container. Ensure the container is clearly labeled.

-

Location: Store in a well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[3]

Handling:

-

Inert Atmosphere: For reactions requiring anhydrous conditions, transfer the liquid using syringe techniques under an inert atmosphere to prevent degradation.[10]

-

Static Discharge: This material is a flammable liquid. Ground and bond containers and receiving equipment during transfers to prevent static sparks.[3] Use non-sparking tools.[3]

-

General Practices: Avoid all personal contact, including inhalation of vapors.[4] Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling. Keep containers closed when not in use.

Section 5: Chemical Stability and Reactivity

-

Stability: The pinacol ester is significantly more stable to air and moisture than the corresponding free boronic acid, which is prone to dehydration to form boroxines and protodeboronation.[13][14] However, it is not indefinitely stable and can hydrolyze in the presence of water, especially under acidic or basic conditions.

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[4] Avoid exposure to moisture.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Combustion will produce carbon monoxide (CO), carbon dioxide (CO₂), and boron oxides.[11]

Section 6: Emergency Procedures: Spills and First Aid

Prompt and correct response to an emergency is crucial.

Spill Response (Minor Spill < 500 mL):

-

Alert Personnel: Notify others in the immediate area.[15]

-

Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[15][16]

-

Ventilate: Ensure the fume hood is operating.

-

Don PPE: Wear the appropriate PPE as described in Section 3, including respiratory protection if necessary.[15]

-

Contain: Confine the spill using a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[15] Do not use combustible materials like paper towels.

-

Absorb & Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[16]

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.[17]

For major spills, evacuate the laboratory immediately, close the door, alert others, and contact your institution's emergency response team.[15]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing.[3] Wash skin with plenty of soap and water for at least 15 minutes.[11] If skin irritation or a rash occurs, get medical advice.[3]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[11] If not breathing, give artificial respiration. If symptoms persist, call a physician.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[11] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Section 7: Waste Disposal

Chemical waste containing isopropenylboronic acid pinacol ester and its containers must be treated as hazardous waste.

-

Segregation: Do not mix boronic acid waste with other waste streams unless permitted by your institution's safety office.[18]

-

Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.[18][19]

-

Disposal Route: Arrange for disposal through a certified hazardous waste handler in accordance with all local, state, and federal regulations.[19][20] Do not pour down the drain. [18][19] Even small amounts can be harmful to aquatic life.[3]

Section 8: Application Protocol: Suzuki-Miyaura Cross-Coupling

Isopropenylboronic acid pinacol ester is a valuable reagent for installing an isopropenyl group onto aryl or vinyl halides via the Suzuki-Miyaura coupling.[21] This reaction is a cornerstone of modern medicinal chemistry for constructing complex molecular architectures.[1][22][23]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology

Objective: To couple an aryl bromide with isopropenylboronic acid pinacol ester.

Materials:

-

Aryl Bromide (1.0 equiv)

-

Isopropenylboronic acid pinacol ester (1.2 equiv)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equiv)

-

Anhydrous Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Schlenk flask or pressure vessel, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: Flame-dry a Schlenk flask or pressure vessel equipped with a magnetic stir bar under vacuum and backfill with an inert gas (e.g., Argon). Allow to cool to room temperature.

-

Reagent Addition: To the flask, add the aryl bromide (1.0 equiv), isopropenylboronic acid pinacol ester (1.2 equiv), and the base (2.5 equiv).

-

Solvent Addition: Add the anhydrous 1,4-dioxane and water via syringe.[23]

-

Degassing: Sparge the resulting suspension with a stream of argon for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst to the flask.

-

Reaction: Seal the vessel and heat the mixture to 85-100 °C with vigorous stirring. The causality for heating is to overcome the activation energy for the oxidative addition and subsequent steps in the catalytic cycle.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed.

-

Workup (Aqueous):

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

This self-validating protocol includes monitoring steps to ensure reaction completion and standard purification techniques to isolate the desired compound, confirming the success of the transformation.

References

-

Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

The University of British Columbia. (n.d.). Flammable Liquid Spill Clean Up. Safety & Risk Services. Retrieved from [Link]

-

ReAgent. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

-

Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]

-

The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]

-

University of Western Australia. (2024, November 27). Laboratory emergency response procedures. Retrieved from [Link]

-

Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

-

Semantic Scholar. (2018, April 17). A Suzuki–Miyaura Coupling of ortho‐Hydroxyaryl Bromide with Isopropenylboronic Pinacol Ester: Synthesis of the Potassium‐Channel Opener (+)‐Callitrisic Acid. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427. Retrieved from [Link]

-

Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Retrieved from [Link]

-

The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

Mastalerz, M., et al. (2018). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 140(42), 13594-13598. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024, June 24). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Retrieved from [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Journal of the American Chemical Society. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

University of California, Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

-

American Chemical Society. (2012, October 4). Handling Chemicals Safely (C) ACS 1991. YouTube. Retrieved from [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C9H17BO2 | CID 10997426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 异丙烯基硼酸频哪醇酯 contains BHT as stabilizer, 94.5% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 126726-62-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. youtube.com [youtube.com]

- 10. ehs.uci.edu [ehs.uci.edu]

- 11. fishersci.com [fishersci.com]

- 12. orgsyn.org [orgsyn.org]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]

- 16. ccny.cuny.edu [ccny.cuny.edu]

- 17. acs.org [acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. laballey.com [laballey.com]

- 20. sciencing.com [sciencing.com]

- 21. A Suzuki–Miyaura Coupling of ortho‐Hydroxyaryl Bromide with Isopropenylboronic Pinacol Ester: Synthesis of the Potassium‐Channel Opener (+)‐Callitrisic Acid | Semantic Scholar [semanticscholar.org]

- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

The Vinylboronate Ester Motif: A Nexus of Structure, Bonding, and Function

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Preamble: The Indispensable Role of Vinylboronate Esters

In the landscape of modern organic chemistry and medicinal chemistry, few functional groups offer the synthetic versatility and biological relevance of the vinylboronate ester. These compounds are not merely chemical curiosities; they are foundational building blocks in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] Their prominence stems from their unique electronic structure, which renders them stable enough for isolation and purification, yet reactive in a predictable and controllable manner. As crucial partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, they enable the efficient formation of carbon-carbon bonds, a cornerstone of molecular construction.[1][2] In the realm of drug development, the boronate ester moiety is integral to novel therapeutics, serving as a key pharmacophore or a stable precursor to bioactive boronic acids.[3][4] This guide provides a deep dive into the core principles governing the structure and bonding of vinylboronate esters, offering field-proven insights for professionals seeking to harness their full potential.

Section 1: The Anatomy of a Vinylboronate Ester: A Balancing Act of Geometry and Electronics

The reactivity and stability of a vinylboronate ester are direct consequences of its distinct geometric and electronic features. Understanding this interplay is paramount for predicting its behavior and designing new applications.

The Boron Center: A Trigonal Planar Lewis Acid